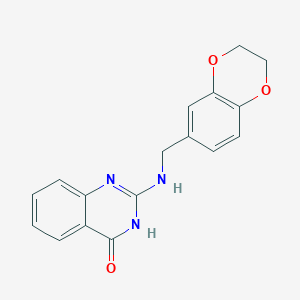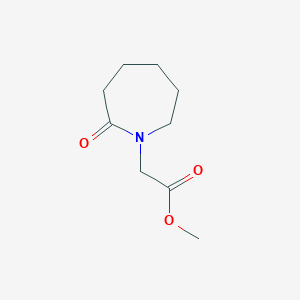
2-(2,3-dihydro-1,4-benzodioxin-6-ylmethylamino)-3H-quinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,3-dihydro-1,4-benzodioxin-6-ylmethylamino)-3H-quinazolin-4-one, also known as DQBQ, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug discovery. DQBQ is a quinazoline derivative that has shown promising results in preclinical studies as a potent inhibitor of various enzymes and receptors.
Mechanism of Action
The mechanism of action of 2-(2,3-dihydro-1,4-benzodioxin-6-ylmethylamino)-3H-quinazolin-4-one involves its ability to bind to the active site of enzymes and receptors, thereby inhibiting their activity. This compound has been shown to bind to the ATP-binding site of tyrosine kinases, thereby preventing the phosphorylation of downstream substrates. Additionally, this compound has been shown to bind to the DNA-binding site of topoisomerases, thereby preventing the cleavage and religation of DNA strands.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in various in vitro and in vivo models. This compound has been shown to induce apoptosis in cancer cells by inhibiting the activity of tyrosine kinases and topoisomerases. Additionally, this compound has been shown to inhibit the migration and invasion of cancer cells by inhibiting the activity of matrix metalloproteinases. In vivo studies have shown that this compound can inhibit tumor growth and metastasis in mouse models of cancer.
Advantages and Limitations for Lab Experiments
2-(2,3-dihydro-1,4-benzodioxin-6-ylmethylamino)-3H-quinazolin-4-one has several advantages for lab experiments, including its high purity and high yield synthesis method, its potent inhibitory activity against enzymes and receptors, and its potential applications in various fields of research. However, this compound also has some limitations, including its relatively high cost and limited availability, which may limit its use in large-scale experiments.
Future Directions
There are several future directions for research on 2-(2,3-dihydro-1,4-benzodioxin-6-ylmethylamino)-3H-quinazolin-4-one, including its potential applications in the development of novel anticancer drugs, its potential as a therapeutic agent for other diseases, such as Alzheimer's disease and Parkinson's disease, and its potential as a tool for studying the mechanisms of enzyme and receptor activity. Additionally, further studies are needed to optimize the synthesis method of this compound and to investigate its pharmacokinetics and toxicity in vivo.
Synthesis Methods
The synthesis of 2-(2,3-dihydro-1,4-benzodioxin-6-ylmethylamino)-3H-quinazolin-4-one involves the reaction of 2-(2,3-dihydro-1,4-benzodioxin-6-ylmethylamino)aniline with 2-chloro-3-formylquinazoline in the presence of a base. The resulting product is then purified using column chromatography to obtain pure this compound. The synthesis of this compound has been optimized to yield high purity and high yield, making it a viable option for large-scale synthesis.
Scientific Research Applications
2-(2,3-dihydro-1,4-benzodioxin-6-ylmethylamino)-3H-quinazolin-4-one has been extensively studied for its potential applications in various fields of research. One of the primary applications of this compound is in medicinal chemistry, where it has been shown to exhibit potent inhibitory activity against several enzymes and receptors. This compound has been shown to inhibit the activity of tyrosine kinases, which are involved in the regulation of cell growth and differentiation. Additionally, this compound has been shown to inhibit the activity of topoisomerases, which are involved in DNA replication and transcription. These inhibitory activities make this compound a potential candidate for the development of novel anticancer drugs.
properties
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-6-ylmethylamino)-3H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c21-16-12-3-1-2-4-13(12)19-17(20-16)18-10-11-5-6-14-15(9-11)23-8-7-22-14/h1-6,9H,7-8,10H2,(H2,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRGBXOMJGIBRIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)CNC3=NC4=CC=CC=C4C(=O)N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(E)-2-(3-chloro-4-methoxyphenyl)ethenyl]-3H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B7358030.png)
![2-Fluoro-3-[[2-(5-oxo-1,4-dihydro-1,2,4-triazol-3-yl)piperidin-1-yl]methyl]benzonitrile](/img/structure/B7358036.png)
![2-[[2-(5-Oxo-1,4-dihydro-1,2,4-triazol-3-yl)piperidin-1-yl]methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7358038.png)
![3-[2-[3-(2-Methoxyethyl)-4-oxoimidazolidin-1-yl]-2-oxoethyl]sulfanyl-1,4-dihydro-1,2,4-triazol-5-one](/img/structure/B7358043.png)
![1-methyl-6-[[1-(2-methylpropyl)-5-propan-2-ylpyrazol-4-yl]amino]-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7358046.png)
![6-[3-(azepan-1-yl)anilino]-1-methyl-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7358054.png)
![N,N-dimethyl-5-[(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-ylmethylamino)methyl]pyridin-2-amine](/img/structure/B7358056.png)
![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1-(2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl)methanamine](/img/structure/B7358074.png)
![N-[5-(furan-3-yl)-1H-1,2,4-triazol-3-yl]-4-(4-oxo-3H-quinazolin-2-yl)butanamide](/img/structure/B7358088.png)
![2-amino-4-[1-(1,2,5-trimethylpyrrole-3-carbonyl)pyrrolidin-3-yl]-1H-pyrimidin-6-one](/img/structure/B7358092.png)


![1-[3-[[(1-tert-butyl-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl)amino]methyl]pyridin-2-yl]piperidine-4-carboxamide](/img/structure/B7358126.png)
![2-[2-(1H-indol-3-yl)ethylamino]-4-(4-methoxyphenyl)-6-oxo-1H-pyrimidine-5-carbonitrile](/img/structure/B7358130.png)